molecular formula C6H12O2 B1294369 3-Ethyl-3-oxetanemethanol CAS No. 3047-32-3

3-Ethyl-3-oxetanemethanol

Cat. No. B1294369
CAS RN: 3047-32-3
M. Wt: 116.16 g/mol
InChI Key: UNMJLQGKEDTEKJ-UHFFFAOYSA-N
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Description

3-Ethyl-3-oxetanemethanol is a monomer that can be polymerized to form various polyethers. It contains an oxetane group, which is a four-membered cyclic ether, and a hydroxymethyl group that provides a site for polymerization. The oxetane group is known for its ring strain, making it reactive towards polymerization.

Synthesis Analysis

The synthesis of polymers from 3-ethyl-3-oxetanemethanol involves cationic ring-opening polymerization mechanisms. In one study, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane was carried out using BF3·O(C2H5)2 as an initiator, resulting in a branched polyether with varying molecular weights . Another study reported the atom transfer radical polymerization (ATRP) of 3-ethyl-3-(acryloyloxy)methyloxetane (EAO), a derivative of 3-ethyl-3-oxetanemethanol, using ethyl 2-bromoisobutyrate (EBIB) as an initiator and CuBr as a catalyst .

Molecular Structure Analysis

The molecular structure of the polymers derived from 3-ethyl-3-oxetanemethanol is characterized by the presence of methylol groups attached to the quaternary carbon atoms. These primary hydroxyl groups are a result of the cationic polymerization of the monomer . The structure has been characterized using techniques such as 1H NMR, 13C NMR, FT-IR, GPC, and MALDI-TOF-MS, which confirmed the retention of the oxetane ring and provided insights into the molecular weight and degree of branching of the polymers .

Chemical Reactions Analysis

The chemical reactions involved in the polymerization of 3-ethyl-3-oxetanemethanol are complex, with evidence of both active chain end (ACE) and activated monomer (AM) mechanisms contributing to chain growth. The presence of secondary and tertiary oxonium ions in the polymerization mixture indicates multiple reactive species are involved . Additionally, intramolecular chain transfer to polymer can occur, leading to cyclic fragments within the macromolecule and affecting the overall molecular weight .

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers synthesized from 3-ethyl-3-oxetanemethanol are influenced by the degree of branching and the molecular weight distribution. The degree of branching is affected by the propagation mechanism and the molar ratio of initiator to monomer in the feed . The molecular weight distribution can be broad, as indicated by the presence of both high and low molecular weight fractions in the polymer . These properties are crucial for determining the potential applications of the resulting polyethers in various industries.

Scientific Research Applications

Polymer Synthesis and Properties

  • Hyperbranched Polymer Synthesis : 3-Ethyl-3-oxetanemethanol has been utilized in the synthesis of hyperbranched polymers. For instance, Ni et al. (2002) synthesized a temperature and pH-responsive polymer using this compound, exhibiting properties dependent on chain length and pH conditions (Ni, Cao, Yan, Hou, & Fu, 2002).
  • Impact on Polymerization : Magnusson et al. (2001) studied the cationic ring-opening polymerization of 3-Ethyl-3-oxetanemethanol, observing varied degrees of branching in the resulting polyethers based on reaction conditions (Magnusson, Malmström, & Hult, 2001).

Material Science and Chemistry

  • Study of Molecular Complexes : Sun and Schnell (2022) used rotational spectroscopy to investigate the structures of 3-methyl-3-oxetanemethanol complexes, providing insights into hydrogen-bonding networks (Sun & Schnell, 2022).
  • Functionalized Polymer Synthesis : Jiang et al. (2006) reported the synthesis of chloride functionalized hyperbranched poly(3-ethyl-3-oxetanemethanol), exploring its potential in forming organized supramolecular architectures (Jiang, Wang, Dong, Chen, & Chen, 2006).

Photoluminescent Materials and Explosive Detection

  • Photoluminescent Vesicular Probe : Nabeel et al. (2020) developed a photoluminescent vesicular probe using a copolymer based on 3-Ethyl-3-oxetanemethanol for sensitive detection of picric acid, highlighting its application in explosive detection (Nabeel, Rasheed, Mahmood, & Khan, 2020).

Safety And Hazards

3-Ethyl-3-oxetanemethanol is classified as a hazardous substance. It causes serious eye irritation and may cause respiratory irritation. It is also harmful if swallowed . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing. Inhalation and ingestion should be avoided .

properties

IUPAC Name

(3-ethyloxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMJLQGKEDTEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-61-4
Record name 3-Ethyl-3-hydroxymethyloxetane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26221-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8062812
Record name 3-Oxetanemethanol, 3-ethyl-
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Molecular Weight

116.16 g/mol
Source PubChem
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Physical Description

Liquid; NKRA
Record name 3-Oxetanemethanol, 3-ethyl-
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Product Name

3-Ethyl-3-oxetanemethanol

CAS RN

3047-32-3
Record name OXT 101
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Record name 3-Oxetanemethanol, 3-ethyl-
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Record name 3-Oxetanemethanol, 3-ethyl-
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Record name 3-ethyloxetane-3-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
J Hou, D Yan - Macromolecular rapid communications, 2002 - Wiley Online Library
… In addition, Penczek,[6] Hult[7] and the authors of this work[8] independently performed the self-condensing ring-opening polymerization of 3-ethyl-3-oxetanemethanol and 3methyl-3-…
Number of citations: 23 onlinelibrary.wiley.com
K Matsumoto, T Chijiiwa, T Endo - Journal of Polymer Science …, 2014 - Wiley Online Library
… synthesized in three steps starting from a commercially available 3-ethyl-3-oxetanemethanol (Scheme 1). First of all, 3-ethyl-3-oxetanemethanol was transformed to 3-chloromethyl-3-…
Number of citations: 6 onlinelibrary.wiley.com
P Ni, X Cao, D Yan, J Hou, S Fu - Chinese Science Bulletin, 2002 - Springer
… Hyperbranched poly(3-ethyl-3oxetanemethanol) (HP) was prepared by cationic ring open polymerization as we reported previously[9]. The hydroxyl content, molecular weight and …
Number of citations: 11 link.springer.com
G Jiang, J Ren - Designed Monomers and Polymers, 2010 - Taylor & Francis
… Synthesis of 3-Ethyl-3-Oxetanemethanol (EOM) 3-Ethyl-3-oxetanemethanol was prepared by a modified procedure described in the literature [11]. A mixture of trimethylopropane (26.8 g…
Number of citations: 1 www.tandfonline.com
DB Pattison - Journal of the American Chemical Society, 1957 - ACS Publications
… slightly reduced pressure without decomposition, whereas thecyclic carbonate of trimethylolpropane decomposes rapidly at 180-200 to carbon dioxide and 3-ethyl-3oxetanemethanol. …
Number of citations: 124 pubs.acs.org
G Jiang, L Wang, T Chen, H Yu, C Wang, C Chen - Polymer, 2005 - Elsevier
… To obtain benzoyl-terminated hyperbranched polymers (HBPO-B), we utilized cation ring-opening polymerization to synthesize a hyperbranched poly(3-ethyl-3-oxetanemethanol) core …
Number of citations: 26 www.sciencedirect.com
G Jiang, L Wang, X Dong, C Chen… - Journal of applied …, 2006 - Wiley Online Library
… In this study, we report the synthesis of a series of novel hyperbranched poly(3-ethyl-3-oxetanemethanol) (HBPO) tailoring peripherally modified with adenosine 5′-monophosphate (…
Number of citations: 2 onlinelibrary.wiley.com
X Zhu, L Chen, D Yan, Q Chen, Y Yao, Y Xiao, J Hou… - Langmuir, 2004 - ACS Publications
… Using self-condensing ring-opening polymerization, a kind of multiarm polyether with a hyperbranched poly(3-ethyl-3-oxetanemethanol) core and multiple linear poly(ethylene glycol) (…
Number of citations: 106 pubs.acs.org
Y Liu, C Yu, H Jin, B Jiang, X Zhu, Y Zhou… - Journal of the …, 2013 - ACS Publications
… It is constructed by the noncovalent coupling between a hydrophobic hyperbranched poly(3-ethyl-3-oxetanemethanol) with an apex of an azobenzene (AZO) group and a hydrophilic …
Number of citations: 349 pubs.acs.org
G Jiang, L Wang, W Chen - European polymer journal, 2006 - Elsevier
… Multi-arm star polystyrenes with hyperbranched poly(3-ethyl-3-oxetanemethanol) (PEOM, 3) core were synthesized by atom transfer radical polymerization (ATRP) method. The …
Number of citations: 34 www.sciencedirect.com

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